

Technical Guide: Physical Properties of (S)-Propane-1,2-diamine Sulfate

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Compound of Interest

Compound Name: (S)-Propane-1,2-diamine sulfate

Cat. No.: B150681

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known physical properties of **(S)-Propane-1,2-diamine sulfate**. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Physical Properties

(S)-Propane-1,2-diamine sulfate is the sulfate salt of the chiral diamine (S)-Propane-1,2-diamine. Its physical characteristics are crucial for its handling, storage, and application in chemical synthesis and pharmaceutical development.

General Information

Property	Value	Source
Chemical Name	(S)-Propane-1,2-diamine sulfate	[1]
CAS Number	136370-46-2	[1]
Molecular Formula	C ₃ H ₁₂ N ₂ O ₄ S	[1]
Molecular Weight	172.2 g/mol	[1]

Thermal Properties

Property	Value	Source
Boiling Point	388.9°C at 760 mmHg	[2]
Flash Point	189°C	[2]
Melting Point	Data not available	

Note: The boiling and flash points are predicted values and should be treated with caution.

Optical Properties

Property	Value	Source
Optical Rotation	Data not available for the sulfate salt.	

Note: The optical rotation is a key parameter for chiral compounds. While the free base, (S)-Propane-1,2-diamine, is optically active, specific rotational data for the sulfate salt is not readily available in the public domain.

Solubility

Solvent	Solubility	Source
Water	Expected to be soluble.	[3]
Organic Solvents	Data not available for the sulfate salt.	[3]

Note: As a salt, **(S)-Propane-1,2-diamine sulfate** is anticipated to have good solubility in water. The free base, (S)-Propane-1,2-diamine, is soluble in water and moderately soluble in polar organic solvents like alcohols and ethers, while having lower solubility in non-polar solvents.[\[3\]](#) The solubility of the sulfate salt in organic solvents may differ significantly.

Experimental Protocols

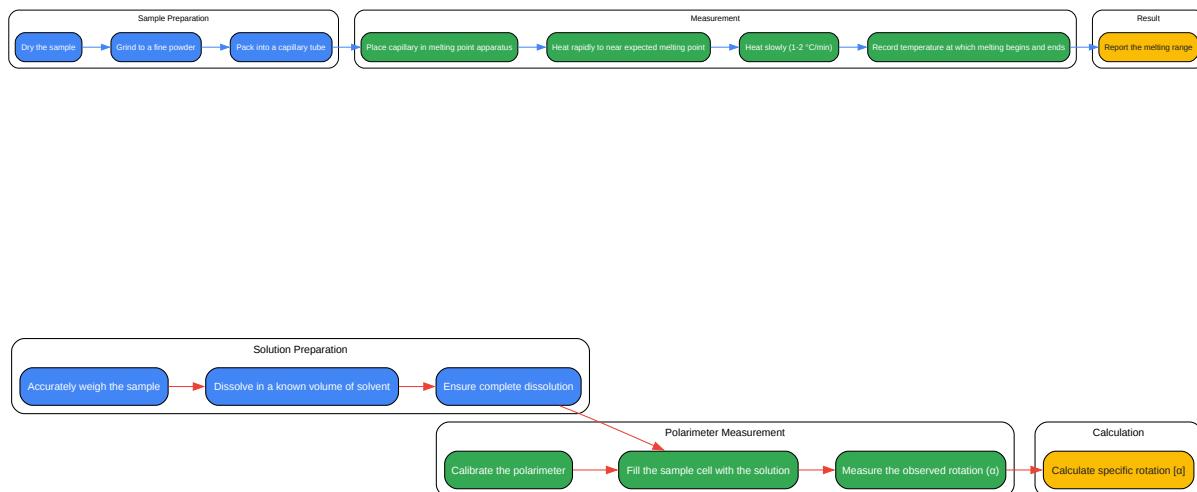
Detailed experimental protocols for the determination of the physical properties of **(S)-Propane-1,2-diamine sulfate** are not available in published literature. However, standard

methodologies for determining key physical parameters are described below. These protocols can be adapted for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a solid crystalline substance.

Workflow for Melting Point Determination



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